5,5-Dimethyl-3-nitrosooxazolidin-2-one
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Overview
Description
5,5-Dimethyl-3-nitrosooxazolidin-2-one is a chemical compound with the molecular formula C5H8N2O3 and a molecular weight of 144.13 g/mol It is characterized by the presence of a nitroso group (-NO) attached to an oxazolidinone ring, which is further substituted with two methyl groups at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-3-nitrosooxazolidin-2-one typically involves the reaction of 5,5-dimethyl-2-oxazolidinone with nitrosating agents such as sodium nitrite (NaNO2) in the presence of an acid catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the nitroso derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction parameters, such as temperature, pressure, and reactant concentrations, to achieve higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-3-nitrosooxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the oxazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted oxazolidinone derivatives.
Scientific Research Applications
5,5-Dimethyl-3-nitrosooxazolidin-2-one has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-3-nitrosooxazolidin-2-one involves its interaction with specific molecular targets and pathways. The nitroso group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules such as proteins and nucleic acids. These interactions can result in various biological effects, including inhibition of enzyme activity and induction of oxidative stress .
Comparison with Similar Compounds
Similar Compounds
5,5-Dimethyl-2-oxazolidinone: Lacks the nitroso group and has different reactivity and applications.
3-Nitroso-2-oxazolidinone: Lacks the methyl groups at the 5-position, resulting in different chemical properties.
Uniqueness
5,5-Dimethyl-3-nitrosooxazolidin-2-one is unique due to the presence of both the nitroso group and the 5,5-dimethyl substitution on the oxazolidinone ring. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications .
Properties
IUPAC Name |
5,5-dimethyl-3-nitroso-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O3/c1-5(2)3-7(6-9)4(8)10-5/h3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHNOAELAGIWULK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C(=O)O1)N=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90305758 |
Source
|
Record name | 5,5-Dimethyl-3-nitrosooxazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90305758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24519-03-7 |
Source
|
Record name | 24519-03-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171612 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5,5-Dimethyl-3-nitrosooxazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90305758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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